An In-depth Technical Guide to 5-Carboxy-2,4-dichlorophenylboronic acid: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 5-Carboxy-2,4-dichlorophenylboronic acid: A Versatile Building Block in Modern Chemistry
Foreword: Unlocking the Potential of a Multifunctional Reagent
Welcome to a comprehensive exploration of 5-Carboxy-2,4-dichlorophenylboronic acid (CAS No. 2121514-46-1). This technical guide is designed for researchers, medicinal chemists, and materials scientists who seek to leverage the unique chemical architecture of this compound. While specific literature on this exact molecule is emerging, its structure—a trifunctionalized benzene ring bearing a boronic acid, a carboxylic acid, and two chlorine atoms—suggests a wealth of potential applications, from the synthesis of complex pharmaceuticals to the development of advanced polymers and sensors.
This document moves beyond a simple cataloging of properties. As your guide, I will provide insights into the causality behind its reactivity, offer robust experimental protocols based on established principles of boronic acid chemistry, and ground our discussion in authoritative scientific literature. We will delve into its structural and electronic properties, explore its pivotal role in carbon-carbon bond formation, and illuminate its potential in the burgeoning field of targeted drug delivery.
Molecular Architecture and Physicochemical Properties
The foundation of 5-Carboxy-2,4-dichlorophenylboronic acid's utility lies in its distinct molecular structure. The strategic placement of electron-withdrawing chlorine atoms, a versatile carboxylic acid handle, and the reactive boronic acid moiety on a phenyl ring creates a molecule with a unique electronic and steric profile.
Structural Characterization
The chemical structure of 5-Carboxy-2,4-dichlorophenylboronic acid is presented below.
Caption: Chemical structure of 5-Carboxy-2,4-dichlorophenylboronic acid.
Physicochemical Data
The properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification protocols, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 2121514-46-1 | [1][2][3][4] |
| Molecular Formula | C₇H₅BCl₂O₄ | [1][3] |
| Molecular Weight | 234.83 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | ≥97% | [3] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Soluble in methanol, DMF, DMSO | Inferred from similar compounds |
Spectroscopic Signature (Predicted)
While specific, peer-reviewed spectral data for this compound is not widely published, we can predict its characteristic spectroscopic features based on its functional groups.
-
¹H NMR: The aromatic region would display two singlets or two doublets with small coupling constants, corresponding to the two protons on the phenyl ring. The acidic protons of the boronic acid and carboxylic acid would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon attached to the boron atom would be expected to have a characteristic chemical shift. The carbonyl carbon of the carboxylic acid would appear downfield. The carbons attached to the chlorine atoms would also have their chemical shifts influenced by the halogen.
-
¹¹B NMR: A single, broad resonance is expected, characteristic of a tri-coordinate boronic acid. The chemical shift would be indicative of the electronic environment around the boron atom.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid and boronic acid groups, a strong C=O stretch for the carboxylic acid, and C-Cl stretches. The B-O stretching vibrations would also be present.[5]
Synthesis of 5-Carboxy-2,4-dichlorophenylboronic acid
A plausible synthetic route to 5-Carboxy-2,4-dichlorophenylboronic acid, inferred from established methodologies for the synthesis of arylboronic acids, is outlined below. This theoretical pathway provides a solid foundation for laboratory synthesis. A common strategy involves the borylation of a suitable aryl halide precursor.
Caption: Proposed synthetic workflow for 5-Carboxy-2,4-dichlorophenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application for arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[6][7] 5-Carboxy-2,4-dichlorophenylboronic acid is an excellent candidate for this reaction, allowing for the introduction of the 5-carboxy-2,4-dichlorophenyl moiety into a wide range of molecules.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically base-mediated, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure
The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction using an arylboronic acid like the one . Note: This is a general guideline and may require optimization for specific substrates.
Materials:
-
5-Carboxy-2,4-dichlorophenylboronic acid (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, 5-Carboxy-2,4-dichlorophenylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality Behind Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Base: Activates the boronic acid for transmetalation. The choice of base can influence reaction rates and prevent side reactions.[6]
-
Solvent System: A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.[8]
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion, compensating for any potential protodeboronation or homocoupling side reactions.
Applications in Drug Development and Medicinal Chemistry
Boronic acids are increasingly recognized for their valuable role in medicinal chemistry.[9] Their ability to form reversible covalent bonds with diols, such as those found in sugars and glycoproteins, makes them attractive for targeted drug delivery.[10][11][12][13]
Boronic Acids as Targeting Ligands
The boronic acid moiety can act as a "warhead" to target cells that overexpress certain cell-surface glycans, such as sialic acid, which is common in many types of cancer cells.[10][11] This allows for the selective delivery of cytotoxic agents or imaging probes to tumor tissues, potentially reducing off-target toxicity. The presence of the carboxylic acid group in 5-Carboxy-2,4-dichlorophenylboronic acid provides a convenient attachment point for conjugating it to drugs, linkers, or larger biomolecules.
Caption: Conceptual workflow for using the topic compound in targeted drug delivery.
Safety and Handling
Given the presence of dichlorinated aromatic functionality, stringent safety protocols must be followed when handling 5-Carboxy-2,4-dichlorophenylboronic acid.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. For extended handling, consider double-gloving.[14]
-
Body Protection: A lab coat and proper attire (long pants, closed-toe shoes) are required.
Engineering Controls
-
All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]
First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[16]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Storage and Disposal
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
5-Carboxy-2,4-dichlorophenylboronic acid stands as a promising, albeit under-documented, building block for chemical innovation. Its trifunctional nature offers a versatile platform for creating complex molecular architectures through well-established reactions like the Suzuki-Miyaura coupling. The convergence of a reactive boronic acid, a conjugatable carboxylic acid, and the modulating electronic effects of two chlorine atoms makes it a compelling tool for drug discovery, particularly in the realm of targeted therapies, as well as in the design of novel materials. As researchers continue to explore the vast chemical space of functionalized arylboronic acids, we can anticipate that the full potential of this and similar molecules will be realized, leading to advancements across the scientific disciplines.
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Li, J., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available at: [Link]
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Chatterjee, S., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10834–10839. Available at: [Link]
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Alacid, E., & Nájera, C. (2009). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 74(6), 2321–2327. Available at: [Link]
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VelocityEHS (2015). Dichloromethane (Methylene Chloride) Hazards & Safety Information. VelocityEHS. Available at: [Link]
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